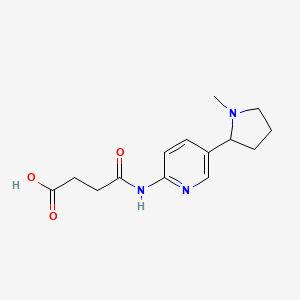
4-((5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)amino)-4-oxobutanoic acid is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a butanoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the construction of the pyrrolidine and pyridine rings. One common approach is to first synthesize the pyridine ring, followed by the introduction of the pyrrolidine moiety through a series of substitution reactions. The final step involves the formation of the butanoic acid group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of catalysts to accelerate reactions and the implementation of purification techniques such as crystallization or chromatography to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the butanoic acid group to other functional groups.
Reduction: Reduction of the pyridine ring to form different derivatives.
Substitution: Introduction of different substituents on the pyrrolidine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-((5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-((5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound may inhibit enzyme activity or block receptor binding, thereby altering cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyridine derivatives: Compounds with pyridine rings and varying functional groups.
Butanoic acid derivatives: Compounds with the butanoic acid moiety and different side chains.
Uniqueness
What sets 4-((5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)amino)-4-oxobutanoic acid apart is its unique combination of the pyrrolidine, pyridine, and butanoic acid groups, which allows for diverse chemical reactivity and biological activity. This structural complexity makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
650596-30-8 |
|---|---|
Formule moléculaire |
C14H19N3O3 |
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
4-[[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19N3O3/c1-17-8-2-3-11(17)10-4-5-12(15-9-10)16-13(18)6-7-14(19)20/h4-5,9,11H,2-3,6-8H2,1H3,(H,19,20)(H,15,16,18) |
Clé InChI |
GVKNENPLNMRORH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1C2=CN=C(C=C2)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-](/img/structure/B12609087.png)
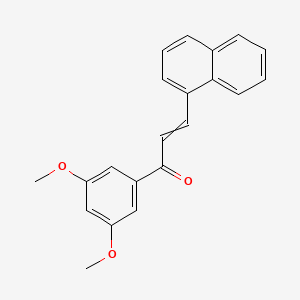
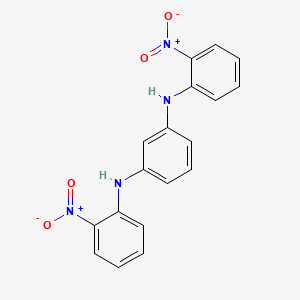
![2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12609112.png)
![Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12609113.png)
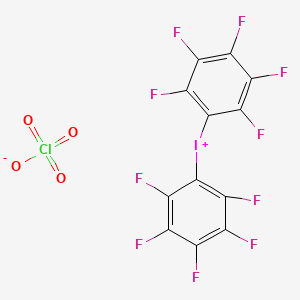
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12609118.png)
![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)
![(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12609134.png)
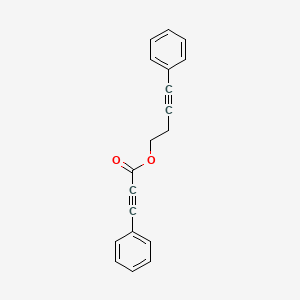
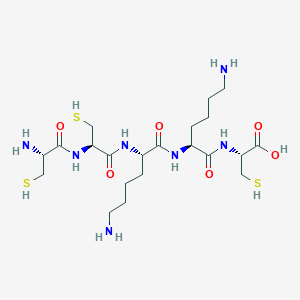
![3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione](/img/structure/B12609148.png)
![(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate](/img/structure/B12609151.png)
![Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate](/img/structure/B12609155.png)
